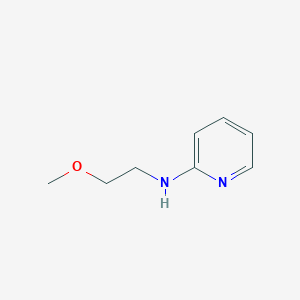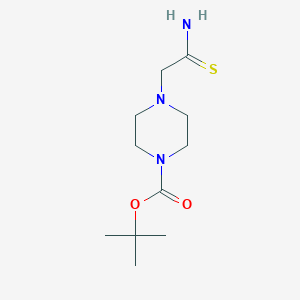
3,3'-Dibromobisphenol A
Overview
Description
3,3'-dibromobisphenol A is a dibromobisphenol.
Mechanism of Action
Target of Action
Dibromobisphenol A primarily targets human embryonic stem cells (hESC) . It has been found to inhibit the proliferation of these cells in a concentration-dependent manner . The compound’s interaction with these cells is believed to be a key factor in its toxicity .
Mode of Action
Dibromobisphenol A interacts with its targets by inhibiting their proliferation . It has been observed that the cell bioaccumulation efficiency of Dibromobisphenol A is higher than that of Tetrabromobisphenol A . This suggests that Dibromobisphenol A may have a stronger affinity for its targets, leading to more potent toxicity .
Biochemical Pathways
Dibromobisphenol A interferes with several metabolic pathways related to amino acid metabolism and biosynthesis . The compound’s interference with these pathways can lead to increased reactive oxygen species, which in turn raises the degree of apoptosis and reduces DNA synthesis .
Pharmacokinetics
It is known that dibromobisphenol a is persistent and bioaccumulative , suggesting that it may have a long half-life in the body and a high potential for bioaccumulation.
Result of Action
The molecular and cellular effects of Dibromobisphenol A’s action include increased reactive oxygen species, raised apoptosis, and reduced DNA synthesis . These effects can lead to toxicity and potential health risks .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dibromobisphenol A. For instance, the compound has been found in various environments, including electronic waste dismantling sites . The presence of Dibromobisphenol A in these environments can lead to human exposure and potential health risks .
Biochemical Analysis
Biochemical Properties
Dibromobisphenol A is known to interact with various biomolecules. For instance, it has been found to be metabolized in the liver, leading to the formation of various metabolites
Cellular Effects
Dibromobisphenol A has been shown to exhibit strong cytotoxicity against HeLa cells, a type of human cell line. This cytotoxicity is believed to be induced through both apoptotic and necrotic cell death pathways . Moreover, the presence of dehalogenated Dibromobisphenol A and related compounds has been found to inhibit cell growth .
Molecular Mechanism
It is known that the compound can undergo debromination, forming various metabolites . These metabolites may interact with biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, Dibromobisphenol A has been observed to undergo degradation over time . The degraded Dibromobisphenol A derivatives have been found to exhibit stronger cytotoxicity against HeLa cells than Dibromobisphenol A itself .
Metabolic Pathways
Dibromobisphenol A is known to be metabolized in the liver, leading to the formation of various metabolites, including tribromobisphenol A, dibromobisphenol A, and monobromobisphenol A
Properties
IUPAC Name |
2-bromo-4-[2-(3-bromo-4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNCVRMXCLUOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)Br)C2=CC(=C(C=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904259 | |
| Record name | Dibromobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29426-78-6 | |
| Record name | Dibromobisphenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29426-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dibromobisphenol A (3,3'-Dibromobisphenol A) interact with its target and what are the downstream effects?
A: Research suggests that this compound, a debromination product of Tetrabromobisphenol A (TBBPA), can act as both a T3 agonist and antagonist by interfering with the thyroid hormone system. It does so by competing with the thyroid hormone (T3) for binding to transthyretin (TTR) and the thyroid hormone receptor (TR). This competitive binding can disrupt thyroid hormone signaling, potentially affecting development and metabolism. []
Q2: Can you describe the structural characterization of this compound?
A: this compound has the molecular formula C15H12Br2O2 and a molecular weight of 388.05 g/mol. While specific spectroscopic data is not provided in the research excerpts, its structure consists of two phenol rings connected by a propane bridge, with bromine atoms substituting the hydrogen atoms at the 3 and 3' positions. [, , , , ]
Q3: How does the presence of bromine atoms in this compound affect its binding affinity to transthyretin (TTR) compared to T3?
A: Studies indicate that the presence of bromine atoms in the ortho positions relative to the hydroxyl group on the phenol rings of brominated phenolic compounds, including this compound, enhances their competitive binding affinity for TTR. This suggests that the bromine atoms play a significant role in the interaction with TTR. []
Q4: What are the main environmental concerns associated with this compound?
A: this compound is a significant environmental contaminant primarily due to its origin as a degradation product of TBBPA, a widely used flame retardant. It has been detected in various environmental matrices, including soil, sediment, and even breast milk, raising concerns about potential bioaccumulation and exposure risks. [, , , ]
Q5: How is this compound formed in the environment?
A: this compound is primarily formed through the debromination of TBBPA in various environmental compartments. This debromination process can occur through both biotic and abiotic pathways, including microbial degradation, photolysis, and reactions with reducing agents. [, , ]
Q6: What are the implications of detecting this compound in breast milk?
A: The detection of this compound in breast milk is concerning due to the potential for infant exposure through breastfeeding. This exposure is particularly worrisome considering the compound's potential to disrupt the endocrine system, which plays a crucial role in early development. []
Q7: Can this compound be further transformed in the environment?
A: Yes, research indicates that this compound can undergo further transformation in the environment. For instance, under anaerobic conditions and in the presence of reducing agents like vitamin B12, it can be further debrominated to bisphenol A. [, ]
Q8: What analytical methods are employed for the detection and quantification of this compound in environmental and biological samples?
A: Several analytical techniques have been employed to detect and quantify this compound, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and ultra-high performance liquid chromatography (UHPLC) coupled with Orbitrap high-resolution mass spectrometry (HRMS). [, ]
Q9: Are there any studies investigating the cytotoxicity of this compound?
A: Yes, some studies suggest that this compound exhibits high cytotoxicity, potentially inducing cell death through both apoptotic and necrotic pathways. This finding underscores the importance of understanding its potential health risks. []
Q10: What is the significance of studying the transformation products of TBBPA derivatives like this compound?
A: Studying the transformation products of TBBPA derivatives like this compound is crucial because these products may possess different and potentially more toxic properties than the parent compound. Identifying and characterizing these transformation products can provide a more comprehensive understanding of the environmental and health risks associated with TBBPA and its derivatives. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)

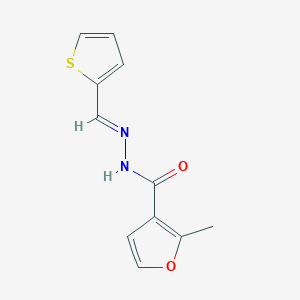
![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)
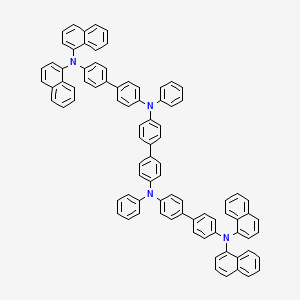
![[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B3121762.png)
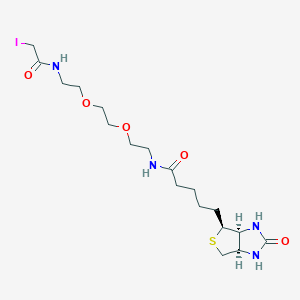


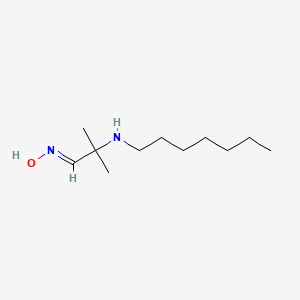
![{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol](/img/structure/B3121800.png)

